“7-(Morpholin-4-yl)quinazolin-4(3H)-one” is a compound that belongs to the quinazoline class . Quinazolines are known for their wide range of biological activities, including antitumor properties .
The synthesis of similar quinazoline derivatives has been reported in the literature . A four-step synthesis process was used to create a number of novel 4-aminoquinazoline derivatives . The process began with the chlorination of a commercially available compound, followed by a nucleophilic substitution reaction .
The molecular structure of “7-(Morpholin-4-yl)quinazolin-4(3H)-one” includes a total of 40 bonds, including 22 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Pyrimidine .
The physical and chemical properties of a similar compound, “4-Chloro-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazoline”, include a molecular weight of 337.80, very slight solubility (0.41 g/L at 25 ºC), a density of 1.262±0.06 g/cm3 (at 20 ºC 760 Torr), and a melting point of 180-181 ºC .
7-(Morpholin-4-yl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are heterocyclic compounds that have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific structure of 7-(Morpholin-4-yl)quinazolin-4(3H)-one suggests it may exhibit unique pharmacological effects attributed to the morpholine moiety, which is often associated with improved solubility and bioavailability in drug development.
This compound is classified under the category of quinazolinones, specifically characterized by the presence of a morpholine group at the 7-position of the quinazoline ring. The synthesis and biological evaluation of quinazolinones have been documented in various studies, highlighting their relevance in medicinal chemistry. For instance, compounds with similar structures have shown potent inhibitory activities against various biological targets, including breast cancer resistance protein and P-glycoprotein, which are crucial in multidrug resistance in cancer therapy .
The synthesis of 7-(Morpholin-4-yl)quinazolin-4(3H)-one typically involves a multi-step process that begins with the condensation of anthranilamide with appropriate aldehydes or ketones under acidic conditions. A common method includes using p-toluenesulfonic acid as a catalyst to facilitate the reaction. The synthesis may also incorporate morpholine derivatives through nucleophilic substitution reactions or coupling reactions to introduce the morpholine group into the quinazoline framework.
For example, one synthetic route could involve:
The yield and purity of the final product can be optimized through various purification techniques such as recrystallization or column chromatography.
The molecular structure of 7-(Morpholin-4-yl)quinazolin-4(3H)-one can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to confirm the structure and purity of the synthesized compound. For instance, characteristic peaks in NMR spectra would indicate the presence of both the quinazoline core and morpholine substituent.
7-(Morpholin-4-yl)quinazolin-4(3H)-one can participate in various chemical reactions due to its functional groups:
These reactions can be explored further to develop new derivatives with enhanced properties.
The mechanism of action for 7-(Morpholin-4-yl)quinazolin-4(3H)-one is likely related to its ability to interact with specific biological targets within cells:
Understanding these interactions at a molecular level can help elucidate its potential therapeutic applications.
The physical properties of 7-(Morpholin-4-yl)quinazolin-4(3H)-one include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH levels or heat. Characterization through melting point determination and spectroscopic analysis provides insights into its stability and purity.
7-(Morpholin-4-yl)quinazolin-4(3H)-one has potential applications in:
The 4(3H)-quinazolinone scaffold represents a privileged heterocyclic structure in medicinal chemistry, characterized by a fused benzene and pyrimidine ring with a carbonyl group at the C4 position. This core exhibits remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic contacts [5]. Its drug-like properties stem from balanced lipophilicity, metabolic stability, and capacity for extensive functionalization, making it indispensable in designing therapeutics for oncological, infectious, and neurological diseases [2] [9].
Anticancer Applications: Quinazolinone derivatives disrupt kinase signaling pathways critical for tumor proliferation and survival. For example, N-phenyl-substituted analogs demonstrate potent inhibition of polo-like kinase 1 (Plk1), an enzyme overexpressed in multiple cancers. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, cyano) at the quinazolinone’s 6-position enhance cytotoxicity by strengthening target engagement. Compound 35 (Fig. 1) exhibits multi-kinase inhibition, with IC₅₀ values of 0.29–0.47 μM against VEGFR-2, FGFR-1, and BRAF kinases, inducing G₂/M arrest and apoptosis in breast cancer models [2]. Similarly, dual PARP1/BRD4 inhibitors like 19d (ADTL-BPI1901) leverage the scaffold’s ability to occupy poly(ADP-ribose) polymerase and bromodomain binding sites simultaneously, achieving synthetic lethality in BRCA1/2-wild-type breast cancers [8].
Antimicrobial and Antimycobacterial Activities: Functionalized quinazolinones disrupt microbial viability through enzyme inhibition and membrane targeting. Derivatives bearing morpholine or hydrazide groups exhibit potent activity against Mycobacterium tuberculosis. Schiff base analogs of 4-(morpholin-4-yl)benzohydrazide, such as compound 5d (4-fluorobenzylidene derivative), show significant antimycobacterial effects against both drug-sensitive (H37Rv) and multi-drug-resistant strains [3]. The scaffold’s planar core facilitates DNA intercalation or topoisomerase inhibition, contributing to broad-spectrum antibacterial and antifungal actions [2].
Central Nervous System (CNS) Therapeutics: Quinazolinones serve as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease treatment. Compound B12 (MR2938) selectively inhibits AChE (IC₅₀ = 1.07 μM) over butyrylcholinesterase (BChE), alleviating neuroinflammation by suppressing IL-1β, TNF-α, and IL-6 in microglia [9]. The scaffold’s ability to cross the blood-brain barrier is enhanced by N-alkyl or aryl substitutions, which optimize log P values for CNS penetration [9].
Table 1: Biological Activities of Representative 4(3H)-Quinazolinone Derivatives
Compound Class | Key Structural Features | Biological Activity | Mechanistic Insights |
---|---|---|---|
Kinase Inhibitors | 6-CN; N³-aryl substituents | IC₅₀ = 0.29–0.47 μM vs. VEGFR-2, FGFR-1 | G₂/M arrest; apoptosis induction in MDA-MB-231 cells |
PARP1/BRD4 Dual Inhibitors | Triazole-linked quinazolinone-pyrazole | IC₅₀ = 0.82 μM (PARP1); 1.24 μM (BRD4) | Synthetic lethality in BRCA⁺/⁻ breast cancer cells |
Antimycobacterial Agents | Morpholinyl hydrazide Schiff bases | >80% growth inhibition vs. M. tuberculosis H37Rv | Disruption of cell wall synthesis |
AChE Inhibitors | 2-Phenyl-3-aminopropoxy linkage | IC₅₀ = 1.07 μM (AChE); anti-inflammatory activity | H-bonding with Phe295; π-π stacking with Trp286 |
Functionalization at the quinazolinone’s 7-position is strategically significant due to its influence on electronic distribution, steric accessibility, and binding interactions with target proteins. The morpholin-4-yl group (a six-membered heterocycle with oxygen and nitrogen atoms) serves as a versatile pharmacophore that enhances solubility, bioavailability, and target affinity when introduced at this position [1] [8].
Physicochemical Optimization: Morpholine’s tertiary nitrogen and oxygen atoms impart moderate basicity (pKₐ ~7.4) and polarity, improving aqueous solubility and pharmacokinetic profiles. For instance, 7-(morpholin-4-yl)quinazolin-4(3H)-one exhibits a calculated log P of 1.8, compared to 2.9 for its 7-chloro analog, facilitating better absorption and distribution [1]. The morpholine ring’s conformational flexibility allows adaptation to enzyme binding pockets, while its capacity as a hydrogen-bond acceptor strengthens interactions with residues like Asp1042 in EGFR or His578 in PI3Kγ [8] [9].
Target-Specific Enhancements:
Bioisosteric Advantages: Morpholine acts as a bioisostere for piperazine, piperidine, or tetrahydrofuran rings, offering improved metabolic stability. Unlike piperazine, it undergoes slower N-oxidation or glucuronidation, reducing hepatotoxicity risks. This property is exploited in dual PARP1/BRD4 inhibitors, where morpholine-containing derivatives exhibit plasma half-lives >4 hours in vivo [8].
Table 2: Impact of Morpholin-4-yl Substitution on Quinazolinone Bioactivity
Quinazolinone Derivative | Biological Target | Key Pharmacodynamic Changes vs. Unsubstituted Analog | Structural Basis |
---|---|---|---|
7-(Morpholin-4-yl)quinazolin-4(3H)-one | PI3Kγ | 5.2-fold ↑ binding affinity; IC₅₀ = 0.31 μM vs. 1.61 μM | H-bonding between morpholine O and Val882 |
4-(Morpholin-4-yl)-N'-(4-fluorobenzylidene)benzohydrazide | M. tuberculosis enoyl-ACP reductase | MIC = 0.89 μg/mL vs. 3.42 μg/mL | Enhanced penetration via morpholine protonation |
7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4(3H)-quinazolinone | EGFRᴸ⁸⁵⁸ᴿ | IC₅₀ = 6 nM vs. 84 nM (7-desmorpholinyl) | Morpholine O anchors in hydrophobic cleft near Met793 |
N-{2-[(7-Morpholin-4-yl-4-oxoquinazolin-3(4H)-yl)methyl]phenyl}acetamide | AChE | 3.8-fold ↓ neuroinflammation; ↑ brain/plasma ratio (2.1 vs. 0.9) | Reduced P-glycoprotein efflux |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1